Isocurcumenol

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Isocurcumenol, a sesquiterpene found in Curcuma species, has been reported to have diverse biological activities . It primarily targets the immune system and has been found to inhibit 5α-reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT) .

Mode of Action

This compound interacts with its targets by modulating their activities. For instance, it inhibits the production of nitric oxide (NO) in isolated mouse peritoneal macrophages . It also inhibits the activity of 5α-reductase, thereby reducing the conversion of testosterone to DHT .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to modulate the immune system , and it is involved in the modulation of the NF-κB, MAPK, and Akt signaling pathways . These pathways play crucial roles in immune response, inflammation, and cell survival.

Pharmacokinetics

It is suggested that more in-depth studies, including elaborate bioavailability, preclinical pharmacokinetics, and toxicity studies, are required to understand the underlying mechanisms and safety level before clinical trials can be pursued .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it reduces LPS/D-galactosamine-induced increases in serum levels of glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT), which are markers of liver injury . It also disrupts the fungal cell membrane and inhibits ergosterol synthesis, respiration, succinate dehydrogenase (SDH), and NADH oxidase .

Analyse Biochimique

Biochemical Properties

Isocurcumenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound inhibits the production of nitric oxide in isolated mouse peritoneal macrophages by interacting with nitric oxide synthase . Additionally, it reduces the levels of glutamic oxaloacetic transaminase and glutamic pyruvic transaminase in a mouse model of liver injury, indicating its role in modulating liver enzymes . These interactions highlight the compound’s potential in regulating inflammatory responses and liver function.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of human lung, nasopharyngeal, and leukemic cells, as well as murine lymphoma cells . This inhibition is achieved without inducing significant toxicity to normal cells, making this compound a promising candidate for cancer therapy. The compound also induces apoptosis in cancer cells, as evidenced by morphological changes observed through fluorescent staining . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor effects.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the production of nitric oxide by binding to nitric oxide synthase . Additionally, it induces apoptosis in cancer cells by activating caspases and other apoptotic proteins . These interactions result in changes in gene expression and cellular function, ultimately contributing to the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its biological activity for extended periods In in vitro studies, this compound has shown consistent antitumor effects over time, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without inducing toxicity . At higher doses, this compound may cause adverse effects, including liver toxicity and other systemic effects . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in liver cells . The compound’s interactions with liver enzymes, such as glutamic oxaloacetic transaminase and glutamic pyruvic transaminase, suggest its role in modulating liver metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . In particular, this compound has been observed to accumulate in liver tissues, where it exerts its biological effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications These localizations enable this compound to interact with key biomolecules and exert its biological effects

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'isocurcuménol peut être synthétisé par diverses réactions chimiques impliquant des extraits de Curcuma longa. Les voies de synthèse impliquent généralement l'isolement des curcuminoïdes, suivi de transformations chimiques spécifiques pour obtenir l'isocurcuménol . Les conditions réactionnelles incluent souvent l'utilisation de solvants organiques tels que l'éthanol et le chloroforme, et les réactions sont effectuées sous des températures et des niveaux de pH contrôlés .

Méthodes de production industrielle

La production industrielle d'isocurcuménol implique l'extraction de rhizomes de Curcuma zedoaria à l'aide de solvants comme l'éthanol. L'extrait est ensuite soumis à des techniques chromatographiques pour isoler l'isocurcuménol. Cette méthode garantit un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions

L'isocurcuménol subit diverses réactions chimiques, notamment :

Oxydation : L'isocurcuménol peut être oxydé pour former différents dérivés oxydés.

Réduction : Il peut être réduit pour produire des formes réduites du composé.

Substitution : L'isocurcuménol peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées sous des températures contrôlées et en présence de catalyseurs pour améliorer les vitesses de réaction .

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés oxydés et réduits de l'isocurcuménol, qui ont été étudiés pour leurs activités biologiques améliorées .

Applications de la recherche scientifique

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés biologiquement actifs.

Biologie : L'isocurcuménol a montré une activité antifongique significative contre diverses souches fongiques.

Médecine : Il présente des propriétés anticancéreuses en inhibant la prolifération des cellules cancéreuses et en induisant l'apoptose.

Mécanisme d'action

L'isocurcuménol exerce ses effets par le biais de diverses cibles moléculaires et voies :

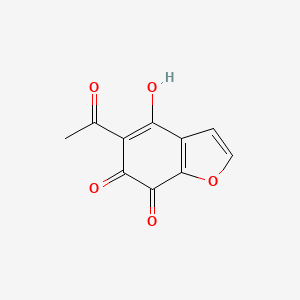

Activité antifongique : Il perturbe les membranes cellulaires fongiques et inhibe la synthèse de l'ergostérol, la respiration et les enzymes clés telles que la succinate déshydrogénase et la NADH oxydase.

Activité anti-inflammatoire : L'isocurcuménol inhibe la production d'oxyde nitrique dans les macrophages, réduisant ainsi l'inflammation.

Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en activant les caspases et d'autres voies apoptotiques.

Applications De Recherche Scientifique

Chemistry: It is used as a precursor for synthesizing other biologically active compounds.

Biology: Isocurcumenol has shown significant antifungal activity against various fungal strains.

Medicine: It exhibits anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.

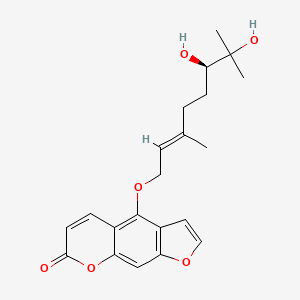

Comparaison Avec Des Composés Similaires

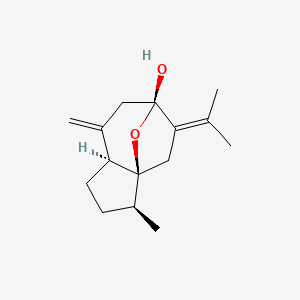

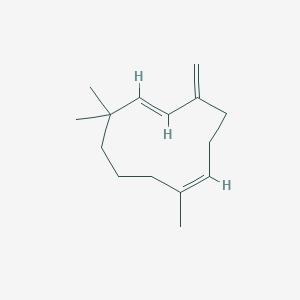

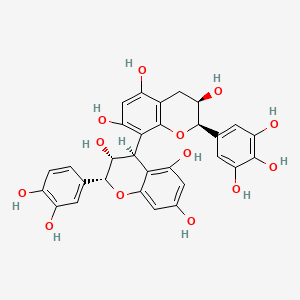

L'isocurcuménol est unique par rapport à d'autres composés similaires en raison de ses activités biologiques spécifiques et de sa structure moléculaire. Les composés similaires incluent :

Curcuménol : Un autre sesquiterpène ayant des propriétés antifongiques et anticancéreuses similaires.

Curcumol : Connu pour ses activités anti-inflammatoires et anticancéreuses.

Curzerène : Présente des propriétés antifongiques et anti-inflammatoires.

L'isocurcuménol se distingue par sa puissante activité antifongique et sa capacité à inhiber la production d'oxyde nitrique, ce qui en fait un composé précieux pour les applications thérapeutiques .

Propriétés

IUPAC Name |

2-methyl-6-methylidene-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h11-12,16H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBDFZGNZTYPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(=C(C)C)C(O3)(CC2=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isocurcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24063-71-6 | |

| Record name | Isocurcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 141 °C | |

| Record name | Isocurcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1253177.png)

![(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1253179.png)

![(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B1253186.png)

![2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium](/img/structure/B1253188.png)